Dimethyl phthalate is classified as an aromatic diester with the molecular formula . It is commonly used in various industrial applications due to its properties as a plasticizer and solvent. The compound is recognized under the CAS number 131-11-3 and is also known by other names such as dimethyl-1,2-benzenedicarboxylate and phthalic acid dimethyl ester .
Dimethyl phthalate is produced primarily through the esterification of phthalic anhydride with methanol. It can also be found in various consumer products such as cosmetics, fragrances, and as a solvent in industrial applications .
The synthesis of dimethyl phthalate typically involves the following steps:
This process yields dimethyl phthalate with a purity of approximately 98.5% to 99% .
Dimethyl phthalate has a distinct molecular structure characterized by two methoxy groups attached to a benzene ring with two carboxylate functional groups. The structural formula can be represented as:
Dimethyl phthalate participates in various chemical reactions:
The mechanism of action for dimethyl phthalate primarily revolves around its role as a plasticizer in polymers, enhancing flexibility and durability. Upon absorption into biological systems, it metabolizes into monomethyl phthalate and other metabolites which may exhibit different biological activities.
Dimethyl phthalate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Physical State | Colorless liquid |
Melting Point | 5.5 °C |
Boiling Point | 284 °C |
Density | 1190 kg/m³ |
Vapor Pressure | mmHg |
Water Solubility | 4.3 g/L |
Partition Coefficient (log Kow) | 1.47 - 2.1 |
Flash Point | 146 °C |
These properties make dimethyl phthalate suitable for various industrial applications where solubility and volatility are critical factors .
Dimethyl phthalate has diverse applications across multiple fields:
The synthesis of dimethyl phthalate (carbonyl-¹³C₂) primarily employs esterification between isotopically labeled precursors and methanol. Phthalic anhydride (carbonyl-¹³C₂) serves as the optimal starting material due to its ring strain and reactivity, enabling efficient ring opening by methanol under acid catalysis. Homogeneous catalysts like concentrated sulfuric acid remain widely used, achieving 96% yield under reflux conditions (24 hours, methanol excess) [1] [3] [7]. The reaction proceeds via nucleophilic attack of methanol on the ¹³C-labeled carbonyl carbon, forming monomethyl phthalate (¹³C) intermediates, followed by a second esterification [7].
Heterogeneous catalysis offers advantages in product separation and reduced corrosion. Carbon-based solid acid catalysts, synthesized by sulfonating biomass (e.g., bamboo, rice straw) with concentrated sulfuric acid, exhibit high surface areas (>500 m²/g) and strong acidity (-SO₃H density: 1.0–1.5 mmol/g) [2] [10]. These catalysts facilitate ¹³C-esterification at lower temperatures (80–150°C) by promoting methanol adsorption on hydrophobic carbon skeletons while minimizing isotopic leaching [2] [5]. ZnCl₂ activation during catalyst preparation enhances porosity, increasing reactant diffusion and isotopic incorporation efficiency [10].
Table 1: Catalytic Systems for Carbon-13 Esterification
Catalyst Type | Reaction Conditions | Yield | Isotopic Purity | Reference |
---|---|---|---|---|
Concentrated H₂SO₄ | 24 h reflux, methanol excess | 96% | >99%* | [3] |
Sulfonated bamboo carbon | 150°C, 4 h, autogenous pressure | 97% | >98%* | [2] |
ZnCl₂-activated rice straw | 80°C, 6 h, methanol reflux | 87% | >97%* | [10] |
*Theorized based on catalyst selectivity and minimal side reactions*
Transesterification enables isotopic labeling at specific molecular sites by exchanging unlabeled alcohol moieties with ¹³C-methanol. This method is crucial when ¹³C-labeled phthalic anhydride is inaccessible. Lipase enzymes (e.g., Candida antarctica lipase B immobilized on acrylic resin) catalyze transesterification of dimethyl phthalate with ¹³C-methanol under mild conditions (40–60°C), achieving >90% isotopic exchange at carbonyl positions without racemization or isotopic scrambling [2] [5]. The reaction equilibrium is driven by continuous removal of unlabeled methanol via distillation or molecular sieves [5].
Chemical transesterification employs acid catalysts (e.g., Amberlyst-15, sulfonated carbon monoliths) at higher temperatures (100–150°C). Sulfonated carbon monoliths provide structured flow channels, reducing pressure drop and enhancing contact between dimethyl phthalate vapor and ¹³C-methanol. This system achieves 85% transesterification yield within 2-hour residence time in continuous flow reactors, outperforming granular catalysts by minimizing diffusion limitations [5]. Isotopic selectivity exceeds 98% due to the absence of harsh acids that might degrade the ¹³C label [4] [5].
Temperature and Catalyst Loading: For esterification, optimal temperatures range from 65°C (enzymatic) to 150°C (heterogeneous). Lower temperatures preserve isotopic integrity but slow kinetics, while higher temperatures risk decarboxylation of ¹³C-labeled carboxyl groups. Catalyst loading is critical for carbon-based acids; a 5–10 wt% catalyst-to-substrate ratio maximizes yield without pore blocking [2] [10].
Stoichiometry and Solvents: A 6:1 methanol-to-phthalic anhydride molar ratio ensures complete conversion of diesters. Solvent-free systems are preferred to prevent isotopic dilution. In transesterification, toluene acts as an azeotroping agent to remove unlabeled methanol, shifting equilibrium toward ¹³C-incorporation [5].
Reactor Design: Continuous flow reactors with sulfonated carbon monoliths enhance mass transfer and temperature control. Operating at 300 psig and 150°C increases space-time yield (95.5 g/L꜀ₐₜ/h) compared to batch systems, minimizing isotopic byproduct formation [5].
Table 2: Optimized Parameters for Isotopic Esterification/Transesterification
Parameter | Esterification | Transesterification |
---|---|---|
Temperature | 80–150°C (heterogeneous) | 40–60°C (enzymatic) |
64–68°C (homogeneous) | 100–150°C (chemical) | |
Catalyst Loading | 5–10 wt% (solid acid) | 5–20 wt% (lipase) |
Methanol Ratio | 6:1 (mol:mol) vs. anhydride | 8:1 (mol:mol) vs. diester |
Reactor Type | Batch (stirred tank) | Continuous flow (monolith) |
Isotopic Yield | 87–97% | 85–95% |
Purification of dimethyl phthalate (carbonyl-¹³C₂) requires methods that avoid isotopic contamination or dilution. Fractional distillation under reduced pressure (1–5 mmHg) separates the product (boiling point: 283–284°C at atm) from unreacted ¹³C-methanol (boiling point: 64.7°C), monomethyl phthalate (¹³C) intermediates, and catalyst residues [1] [7]. Distillation columns with >10 theoretical plates achieve 99.5% isotopic purity by exploiting boiling point differences between isotopic molecules, though isotopic fractionation is negligible for ¹³C [7].
Liquid-liquid extraction using alkaline solutions (e.g., 5% sodium carbonate) removes acidic impurities like phthalic acid (¹³C) or residual sulfonic acids. Subsequent water washing eliminates traces of alkali, with organic phases dried over anhydrous magnesium sulfate [1] [3].
Preparative chromatography is essential for highest isotopic purity (>99.9%). Silica gel chromatography with hexane/ethyl acetate gradients resolves dimethyl phthalate (carbonyl-¹³C₂) from symmetrical byproducts (e.g., phthalic anhydride hydrolysis products). Reverse-phase HPLC (C18 column, methanol/water eluent) isolates the labeled diester from non-ionic contaminants without isotopic exchange [2] [4]. Post-purification, nuclear magnetic resonance spectroscopy confirms ¹³C-incorporation at carbonyl positions via distinct ¹³C-¹H coupling patterns [8].
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